5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-hydroxypiperidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar in structure but contains a methylthio group instead of a hydroxypiperidinyl group.
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Contains a cyclopropyl group instead of a hydroxypiperidinyl group.
Uniqueness
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the hydroxypiperidinyl group, which can impart different biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12ClN3O3 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-5-12-10(13-8(7)9(16)17)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2,(H,16,17) |
InChI Key |
IKIUWVBNKQHWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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